methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, methyl, and thiazole, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds under heating conditions, leading to the formation of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates then undergo cyclization and dehydration to yield the desired chromeno-pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to metal ions and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: These compounds share a similar chromeno-pyrrole core structure but differ in the substituents attached to the aromatic rings.
3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a similar fused ring system but contain a pyrazole ring instead of a thiazole ring.
Uniqueness
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and fused ring systems. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-11-9-16-17(10-12(11)2)33-21-18(20(16)29)19(14-5-7-15(28)8-6-14)27(23(21)30)25-26-13(3)22(34-25)24(31)32-4/h5-10,19,28H,1-4H3 |
InChI Key |
QZOFSVSVCRJEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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